molecular formula C9H14IN3 B6291417 4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE CAS No. 2107486-36-0

4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE

Cat. No.: B6291417
CAS No.: 2107486-36-0
M. Wt: 291.13 g/mol
InChI Key: KJGWWGZFUGRXJF-UHFFFAOYSA-N
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Description

4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE is a chemical compound with the molecular formula C8H12IN3 It is a derivative of piperidine, featuring an iodine-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE typically involves the reaction of 4-iodo-1H-pyrazole with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The iodine-substituted pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-IODO-1H-PYRAZOLE: A simpler compound with similar structural features but lacking the piperidine ring.

    1-METHYLPIPERIDINE: A related compound without the pyrazole ring.

Uniqueness

4-(4-IODO-1H-PYRAZOL-1-YL)-1-METHYLPIPERIDINE is unique due to the combination of the iodine-substituted pyrazole ring and the piperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler related compounds .

Properties

IUPAC Name

4-(4-iodopyrazol-1-yl)-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14IN3/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGWWGZFUGRXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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